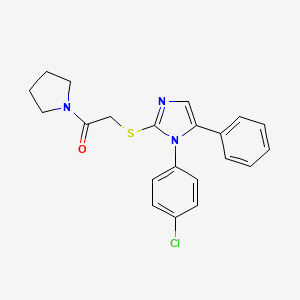
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H20ClN3OS and its molecular weight is 397.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an imidazole ring, a thioether linkage, and a pyrrolidine moiety, suggesting diverse interactions with biological targets.
The molecular formula for this compound is C20H20ClN3OS, with a molecular weight of approximately 385.9 g/mol. The structure includes:
- Imidazole ring : Known for its role in various biological processes.
- Thioether linkage : Impacts the compound's reactivity and biological interactions.
- Pyrrolidine moiety : May enhance binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole and thiazole rings facilitate binding through hydrogen bonding and hydrophobic interactions, potentially inhibiting or modulating enzyme activity. Specific mechanisms may include:
- Inhibition of Enzymatic Activity : Targeting enzymes involved in cancer proliferation or microbial resistance.
- Receptor Modulation : Interacting with receptors that play roles in various signaling pathways.
Anticancer Activity
Research indicates that imidazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit key enzymes involved in cancer cell proliferation, such as:
- Telomerase
- Histone deacetylases (HDAC)
A study highlighted the effectiveness of imidazole-based compounds against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Imidazole derivatives are known for their efficacy against a range of pathogens, including resistant strains of bacteria. For example:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Inhibition observed in Escherichia coli and Klebsiella pneumoniae.
In vitro studies have demonstrated that related compounds exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against these pathogens .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of a closely related imidazole derivative. The findings indicated that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation. This suggests that similar mechanisms may be applicable to this compound .
Case Study 2: Antimicrobial Resistance
Another study focused on the antimicrobial activity of imidazole derivatives against resistant bacterial strains. The results showed that certain derivatives could restore sensitivity to antibiotics in resistant strains, highlighting their potential as adjuvants in combination therapies .
Data Table: Biological Activities
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c22-17-8-10-18(11-9-17)25-19(16-6-2-1-3-7-16)14-23-21(25)27-15-20(26)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIWJRAAYXERKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














